N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Description
N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound that features a thiazole ring, a piperazine ring, and an ethanesulfonamide group
Properties
IUPAC Name |
N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-3-11-9-14-13(21-11)17-7-5-16(6-8-17)12(18)10-15-22(19,20)4-2/h9,15H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBAUNBNPUZSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)C(=O)CNS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring is usually formed by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole and piperazine rings are then coupled using a suitable linker, such as a haloalkyl ketone, under basic conditions.
Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-alkyl or N-aryl derivatives of the piperazine ring.
Scientific Research Applications
N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethanesulfonamide group can improve its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
- N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
Uniqueness
N-[2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the thiazole ring can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
